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Compound of Interest

Compound Name: Cbz-L-methionine methyl ester

CAS No.: 56762-93-7

Cat. No.: B1589693

Get Quote

)

Executive Summary & Scientific Rationale
In peptide chemistry, the orthogonal protection of amino acids is critical for preventing side

reactions. Cbz-L-Met-OMe represents a fully protected amino acid derivative where the amine

is masked by a benzyloxycarbonyl (Cbz/Z) group and the carboxylic acid is protected as a

methyl ester.

Accurate NMR characterization of this intermediate is essential to:

Confirm Stereochemical Integrity: Ensure the L-configuration is maintained during

esterification/protection.

Quantify Solvation/Impurities: Detect residual coupling reagents (e.g., DCC, EDC) or

solvents (DMF, EtOAc).

Validate Deprotection Potential: Assess the electronic environment of the Cbz and Methyl

ester groups prior to hydrogenolysis or hydrolysis.
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This guide moves beyond simple peak listing; it establishes a causal link between the

molecular structure and the observed magnetic resonance frequencies.

Experimental Protocol
Sample Preparation
To ensure high-resolution data and minimize viscosity-induced line broadening, follow this

specific preparation workflow.

Mass: Weigh 15–20 mg of Cbz-L-Met-OMe.

Solvent: Add 0.6 mL of Chloroform-d (

, 99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.

Note:

is preferred over DMSO-

for this lipophilic derivative to prevent solvent peak overlap with the amide region and to
observe sharp exchangeable proton signals.

Vessel: Transfer to a precision 5 mm NMR tube.

Homogenization: Invert gently; do not vortex vigorously to avoid introducing air bubbles

which disrupt field homogeneity.

Instrument Parameters (600 MHz equivalent)
Parameter 1H NMR 13C NMR

Pulse Sequence zg30 (30° excitation)
zgpg30 (Power-gated

decoupling)

Spectral Width 12 ppm (-1 to 11 ppm) 240 ppm (-10 to 230 ppm)

Relaxation Delay (D1) 1.0 s 2.0 s

Scans (NS) 16 – 64 256 – 1024

Temperature 298 K (25°C) 298 K (25°C)
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Structural Assignment Logic (Self-Validating
System)
To guarantee the identity of the molecule, we utilize a "Divide and Conquer" strategy. The

molecule is segmented into three magnetically distinct zones:

The Aromatic Shield: The Cbz group (5 protons, distinct region).

The Core Chiral Center: The Alpha-proton and Amide NH (diagnostic for peptide bonds).

The Aliphatic Chain: The Methionine side chain and Methyl ester (high field region).

Assignment Workflow Diagram
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Sum = 19H
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Click to download full resolution via product page

Figure 1: Logical flow for the sequential assignment of Cbz-L-Met-OMe resonances.

1H NMR Analysis (Detailed Breakdown)
The following data assumes a 600 MHz spectrometer in
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referenced to TMS (0.00 ppm).

Quantitative Data Table
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Chemical
Shift (

, ppm)

Multiplicity Integration Assignment
Structural
Fragment

Mechanistic
Note

7.30 – 7.40 Multiplet (m) 5H Ar-H Cbz (Phenyl)

Deshielded

by ring

current

anisotropy.

5.40 – 5.60
Doublet (d,

Hz)
1H NH Amide

Exchangeabl

e; shift varies

with

concentration

/temp.

5.11 Singlet (s) 2H
Ph-CH

-O

Cbz

(Benzylic)

Can appear

as AB quartet

if chiral

influence is

strong.

4.45 – 4.55 Multiplet (m) 1H -CH

Met

-position

Deshielded

by adjacent N

and

Carbonyl.

3.75 Singlet (s) 3H O-CH Methyl Ester
Classic ester

methoxy shift.

2.50 – 2.60
Triplet (t,

Hz)
2H -CH

Met

-position

Deshielded

by Sulfur

atom (

-effect).

2.09 Singlet (s) 3H S-CH Met S-Methyl

Distinct

singlet; key

identifier for

Methionine.
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1.95 – 2.15 Multiplet (m) 2H -CH
Met

-position

Shielded;

often

overlaps with

S-Methyl or

impurities.

Expert Insights & Troubleshooting
The Benzylic Anomaly: While typically a singlet at 5.11 ppm, the benzylic protons are

diastereotopic due to the chiral center at the alpha-carbon. In high-resolution fields (>500

MHz), this may resolve into a tight AB system (roofing effect).

Water Peak: In

, residual water appears around 1.56 ppm. Do not confuse this with the beta-protons.

Rotamers: Cbz-amino acids can exhibit rotamers due to restricted rotation around the

carbamate C-N bond. If peaks appear doubled (approx 9:1 ratio), this is likely conformational

isomerism, not impurity. Warming the sample (e.g., to 313 K) will coalesce these peaks.

13C NMR Analysis (Decoupled)
The 13C spectrum provides the skeletal confirmation. Key diagnostic signals are the two

carbonyls and the distinct aliphatic carbons.

Quantitative Data Table
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Chemical Shift (

, ppm)
Carbon Type Assignment Mechanistic Note

172.5 Quaternary (C=O) Ester Carbonyl
Typical ester range

(170-175 ppm).

156.0 Quaternary (C=O) Carbamate (Cbz)

Upfield of esters due

to N-donation

resonance.

136.2 Quaternary (Ar-C) Cbz Ipso Carbon
Attachment point to

CH2.

128.0 – 128.6 Methine (Ar-CH) Cbz Ortho/Meta/Para
Typical aromatic

signals.

67.1 Secondary (CH2)
Ph-CH

-O
Benzylic carbon.

53.5 Tertiary (CH) -Carbon Chiral center.

52.6 Primary (CH3) O-CH Methyl ester carbon.

32.0 Secondary (CH2) -Carbon
Neighboring the chiral

center.

30.0 Secondary (CH2) -Carbon
Neighboring the

Sulfur.

15.5 Primary (CH3) S-CH S-Methyl (highly

shielded).

Visualization of Molecular Connectivity[1]
The following diagram illustrates the correlation between the chemical structure and the NMR

signals, serving as a "map" for the analyst.
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Figure 2: Chemical shift mapping of Cbz-L-Met-OMe components.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Note: High-Resolution NMR Profiling of
Cbz-L-Methionine Methyl Ester]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1589693/docs#application-note-high-resolution-nmr-
profiling-of-cbz-l-methionine-methyl-ester]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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